2-Hydroxy-3-phenylsulfanylchromen-4-one
Description
2-Hydroxy-3-phenylsulfanylchromen-4-one is a chromone derivative characterized by a hydroxy group at position 2 and a phenylsulfanyl substituent at position 3 of the chromen-4-one scaffold.
Properties
Molecular Formula |
C15H10O3S |
|---|---|
Molecular Weight |
270.302 |
IUPAC Name |
4-hydroxy-3-phenylsulfanylchromen-2-one |
InChI |
InChI=1S/C15H10O3S/c16-13-11-8-4-5-9-12(11)18-15(17)14(13)19-10-6-2-1-3-7-10/h1-9,16H |
InChI Key |
ZTMBRCRTMABELR-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)SC2=C(C3=CC=CC=C3OC2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of chromones are highly dependent on substituent positions and functional groups. Below is a comparative analysis with two structurally related compounds:
Compound A : 2-(4-Fluorophenyl)-3-hydroxy-4H-chromen-4-one
- Substituents : Hydroxy at position 3, 4-fluorophenyl at position 2.
- Synthesis: Prepared via reaction of substituted chromenone precursors with propargyl bromide in DMF using K₂CO₃ as a base .
- Hydroxy at position 3 (vs. position 2 in the target compound) alters hydrogen-bonding capacity and acidity.
Compound B : 7-Hydroxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)-4H-chromen-4-one
- Substituents : Trifluoromethyl at position 2, 4-methoxyphenyl at position 3, hydroxy at position 5.
- Properties : Molecular weight 336.26, purity ≥95% (commercial grade) .
- Key Differences :
- Trifluoromethyl groups confer metabolic stability and electron-withdrawing effects, contrasting with the electron-rich phenylsulfanyl group.
- Methoxy substituents on the phenyl ring increase solubility in polar solvents compared to sulfur-containing analogs.
Challenges and Opportunities
- Target Compound : The phenylsulfanyl group may pose synthetic challenges due to sulfur’s reactivity, requiring optimized conditions for stability.
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